molecular formula C15H15N3OS2 B134367 4-Desmethoxypropoxyl-4-methylthio Rabeprazole CAS No. 99487-86-2

4-Desmethoxypropoxyl-4-methylthio Rabeprazole

Katalognummer B134367
CAS-Nummer: 99487-86-2
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DENFLHAXXHNAPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Desmethoxypropoxyl-4-methylthio Rabeprazole (4DPMTR) is a new type of proton pump inhibitor (PPI) that has recently been developed for use in medical research. It is a new generation of PPIs that has been designed to offer a more effective solution for treating acid-related diseases. 4DPMTR is a highly selective inhibitor of the gastric proton pump, which is responsible for the production of hydrochloric acid in the stomach. 4DPMTR has been shown to be more effective than other PPIs, such as omeprazole, and has been used in various laboratory studies.

Wissenschaftliche Forschungsanwendungen

Rabeprazole in Acid-Related Diseases

Rabeprazole is a proton pump inhibitor (PPI) that has demonstrated significant efficacy in treating conditions requiring gastric acid secretion reduction. Its applications extend to erosive or ulcerative gastro-oesophageal reflux disease (GORD), non-erosive reflux disease (NERD), duodenal and gastric ulcers, and pathological hypersecretory conditions including Zollinger-Ellison syndrome (ZES). Rabeprazole is also part of the combination therapy for Helicobacter pylori eradication, a common cause of gastric and duodenal ulcers (Baldwin & Keam, 2009).

Pharmacodynamics and Efficacy

Rabeprazole's pharmacodynamic data show that it can achieve optimal acid suppression from the first administration and maintain this effect over the course of therapy. It has the highest pKa among PPIs, which allows for rapid activation at higher pH levels. Its metabolism, predominantly through a non-enzymatic pathway, makes it less susceptible to the influence of genetic polymorphisms for CYP2C19, offering minor influences on its pharmacokinetics and pharmacodynamics. This unique metabolic pathway suggests a consistent efficacy profile and low drug interaction potential, distinguishing it from other PPIs (Pace et al., 2007).

Clinical Efficacy and Safety

A comparative review highlighted Rabeprazole's rapid proton pump blockade, its predictable antisecretory effect due to lower metabolic dependence on the cytochrome P-450 enzyme system, and its superior clinical efficacy in treating acid-dependent diseases like gastroesophageal reflux disease and peptic ulcer. This makes Rabeprazole a preferred drug in course and maintenance therapies for acid-dependent diseases, including H. pylori eradication, underscoring its high efficacy and minimal risk of drug interaction (Lopina et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds. More research is needed to understand how these factors influence the compound’s action.

Safety and Hazards

When handling 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFLHAXXHNAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544860
Record name 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99487-86-2
Record name 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.